[4-(2-Fluorophenyl)piperazin-1-yl](2-nitrophenyl)methanone
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Overview
Description
4-(2-Fluorophenyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. It consists of a piperazine ring substituted with a fluorophenyl group and a nitrophenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .
Preparation Methods
The synthesis of 4-(2-Fluorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-nitrobenzoyl chloride with 1-(2-fluorophenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-(2-Fluorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(2-Fluorophenyl)piperazin-1-ylmethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-(2-Fluorophenyl)piperazin-1-ylmethanone include:
4-(4-Bromophenyl)piperazin-1-ylmethanone: Similar structure but with a bromine atom instead of fluorine.
4-(2-Methoxyphenyl)piperazin-1-ylmethanone: Similar structure but with a methoxy group instead of fluorine
The uniqueness of 4-(2-Fluorophenyl)piperazin-1-ylmethanone lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H16FN3O3 |
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Molecular Weight |
329.32 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C17H16FN3O3/c18-14-6-2-4-8-16(14)19-9-11-20(12-10-19)17(22)13-5-1-3-7-15(13)21(23)24/h1-8H,9-12H2 |
InChI Key |
GFXRXYXKLVAWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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